5-methyl-1H-indol-7-amine

Catalog No.
S828779
CAS No.
90868-10-3
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-1H-indol-7-amine

CAS Number

90868-10-3

Product Name

5-methyl-1H-indol-7-amine

IUPAC Name

5-methyl-1H-indol-7-amine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3

InChI Key

HQSATDSAMSJYHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)N)NC=C2

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC=C2

5-Methyl-1H-indol-7-amine is a derivative of indole, a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features a methyl group at the 5-position and an amine group at the 7-position of the indole structure, which significantly influences its chemical properties and biological activities. Indole derivatives, including 5-methyl-1H-indol-7-amine, are of great interest due to their diverse applications in pharmaceuticals and organic chemistry.

Typical of indole derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the amine group can facilitate electrophilic substitution reactions on the aromatic ring, allowing for the introduction of various substituents.
  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are important intermediates in organic synthesis .

Indole derivatives are known for their significant biological activities. Specifically, 5-methyl-1H-indol-7-amine has been studied for its potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies indicate that indole derivatives exhibit antimicrobial properties against various bacteria and fungi .
  • Anticancer Properties: Compounds related to 5-methyl-1H-indol-7-amine have shown promise in inhibiting cancer cell growth and proliferation in vitro .
  • Neuroprotective Effects: Certain indole derivatives are being researched for their neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases .

The synthesis of 5-methyl-1H-indol-7-amine can be achieved through several methods:

  • Fischer Indolization: This classical method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the indole structure.
  • Vilsmeier-Haack Reaction: This method can be used to introduce functional groups into the indole framework, facilitating the formation of 5-methyl-1H-indol-7-amine from appropriate precursors.
  • Direct Amination: The introduction of an amine group at the 7-position can be accomplished through direct amination techniques using reagents such as ammonia or primary amines under specific reaction conditions .

5-Methyl-1H-indol-7-amine has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating infections and cancer.
  • Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules and materials.
  • Research: Its unique properties make it valuable in studies related to medicinal chemistry and drug design .

Interaction studies involving 5-methyl-1H-indol-7-amine focus on its binding affinity to various biological targets. For example:

  • Protein-Ligand Interactions: Molecular docking studies reveal how this compound interacts with specific proteins related to disease pathways, providing insights into its mechanism of action.
  • Enzyme Inhibition: Research has shown that it may inhibit certain enzymes involved in metabolic processes, which could contribute to its therapeutic effects .

Similar Compounds

Several compounds share structural similarities with 5-methyl-1H-indol-7-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1H-IndoleBasic indole structureFound in many natural products
5-BromoindoleBromine substitution at the 5-positionEnhanced reactivity due to halogen
7-AminoindoleAmino group at the 7-positionPotentially different biological activities
6-MethylindoleMethyl substitution at the 6-positionVariations in pharmacological profiles

These compounds highlight the diversity within indole derivatives while emphasizing the unique characteristics that distinguish 5-methyl-1H-indol-7-amine from others in this class .

XLogP3

1.7

Dates

Modify: 2023-08-16

Explore Compound Types